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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways
of Sofosbuvir impurity M, a known process-related impurity of the direct-acting antiviral agent
Sofosbuvir. Understanding the stability of Sofosbuvir and the formation of its impurities under
various stress conditions is critical for ensuring drug quality, safety, and efficacy. This document
details the conditions leading to the formation of impurity M and other degradation products,
supported by experimental data and methodologies.

Executive Summary

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is susceptible to degradation under
certain environmental conditions. Forced degradation studies, conducted according to ICH
guidelines, reveal that Sofosbuvir degrades under acidic, basic, and oxidative stress, while it
remains relatively stable under thermal and photolytic conditions. One of the key degradation
products formed under oxidative stress has been identified as having a molecular weight and
formula closely corresponding to Sofosbuvir impurity M. This guide elucidates the formation
of this impurity and other principal degradants, providing valuable insights for formulation
development, stability testing, and quality control of Sofosbuvir.

Chemical Profile of Sofosbuvir Impurity M

Sofosbuvir impurity M is a process-related impurity that can also be formed through
degradation. Its chemical identity has been characterized as follows:
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Systematic Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-
2-yllmethoxy-phenoxyphosphoryllamino]propanoate[1]

CAS Number: 2095551-10-1[1][2][3]

Molecular Formula: C22H30N3010P[1][2][3][4]

Molecular Weight: 527.46 g/mol [1][2][3][4]

Potential Degradation Pathways

Forced degradation studies have been instrumental in identifying the pathways through which
Sofosbuvir degrades. The primary pathways are hydrolysis (acidic and basic) and oxidation.

Oxidative Degradation Pathway

Oxidative stress is a key factor in the formation of an impurity with a molecular weight
corresponding to Sofosbuvir impurity M.

A significant degradation product formed under oxidative conditions has been identified as (S)-
isopropyl 2-((S)-(((2R, 4S, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-
oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate, with a molecular
weight of 527.15 and a molecular formula of C22H27FN309P[5]. The proximity of this
molecular weight to that of Sofosbuvir impurity M (527.46 g/mol ) strongly suggests that this
oxidative degradant is, or is closely related to, impurity M. The minor difference in molecular
formula may be attributable to different analytical interpretations or the specific isomeric form.

The proposed pathway involves the oxidation of the tertiary amine in the phosphoramidate
moiety of the Sofosbuvir molecule.

Oxidative Degradation Pathway of Sofosbuvir.

Sofosbuvir Impurity M
(or related oxidative product)
(C22H27FN309P / C22H30N3010P)
MW: ~527 g/mol

Sofosbuvir
(C22H29FN309P)

Oxidative Stress
(e.g., 30% H202, 80°C)
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Oxidative Degradation Pathway of Sofosbuvir.

Hydrolytic Degradation Pathways

Sofosbuvir is susceptible to both acid and base-catalyzed hydrolysis. These pathways primarily
involve the cleavage of the phosphoramidate and ester linkages.

 Acidic Hydrolysis: Under acidic conditions, the phosphoramidate bond is susceptible to
cleavage, leading to the formation of multiple degradation products. A major acid degradation
product has been identified as (R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-
1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)ymethyl phenyl hydrogen
phosphate, with a molecular weight of 416.08[5].

» Basic Hydrolysis: In alkaline conditions, Sofosbuvir degrades significantly, primarily through
the hydrolysis of the phosphoramidate and the isopropyl ester moieties. Key basic
degradation products include:

o (S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-
fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)
(hydroxy)phosphorylamino)propanoate (MW: 453.13)[5].

o (5)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-diox0-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-
hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid
(MW: 411.08)[5].
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Acidic Hydrolysis Basic Hydrolysis

Sofosbuvir

Basic Conditions
(e.g., 0.5N NaOH, 60°C)

Degradation Product A
(m/z 454)
C16H25FN309P

Sofosbuvir

Acidic Conditions
(e.g., IN HCI, 80°C)

Degradation Product
(m/z 417)
C16H18FN208P

Hydrolytic Degradation Pathways of Sofosbuvir.

Degradation Product B
(m/z 412)
C13H19FN309P

Click to download full resolution via product page
Hydrolytic Degradation Pathways of Sofosbuvir.

Quantitative Data from Forced Degradation Studies

The following table summarizes the extent of Sofosbuvir degradation under various stress
conditions as reported in the literature.
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Stress Reagents and Degradation

. . Duration Reference
Condition Conditions (%)
) ) 10 hours (reflux

Acid Hydrolysis 1IN HCI 8.66 [5]

at 80°C)
) 24 hours (at

Base Hydrolysis 0.5N NaOH 45.97 [5]
60°C)

Oxidative 30% H202 2 days (at 80°C) 0.79 [5]

) UV light (254 No significant
Photolytic 24 hours ) [5]
nm) degradation

N No significant
Thermal Dry heat Not specified ) [5]
degradation

Detailed Experimental Protocols

The methodologies outlined below are based on published forced degradation studies of
Sofosbuvir.

General Sample Preparation

A stock solution of Sofosbuvir is typically prepared by dissolving the active pharmaceutical
ingredient (API) in a suitable solvent, such as methanol or a mixture of methanol and water, to
a concentration of 1 mg/mL.

Acid Degradation

» Procedure: Dissolve 200 mg of Sofosbuvir in 5 mL of 1N hydrochloric acid.
e Incubation: Reflux the solution at 80°C for 10 hours.

o Neutralization: After cooling, neutralize the solution with a suitable base (e.g., 1N NaOH or
ammonium bicarbonate).

o Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a
suitable concentration for chromatographic analysis.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8082611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Base Degradation

e Procedure: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N sodium hydroxide.
 Incubation: Heat the solution at 60°C for 24 hours.
» Neutralization: After cooling, neutralize the solution with a suitable acid (e.g., 1N HCI).

o Sample Preparation for Analysis: Evaporate the solvent and redissolve the residue in the
mobile phase for analysis.

Oxidative Degradation

¢ Procedure: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% hydrogen peroxide.
e Incubation: Heat the solution at 80°C for 2 days.

o Sample Preparation for Analysis: Evaporate the solvent and redissolve the residue in the
mobile phase for analysis.

Photolytic Degradation

o Procedure: Expose the solid drug powder, spread as a thin layer in a petri dish, to UV light at
254 nm for 24 hours.

o Sample Preparation for Analysis: Dissolve a known amount of the exposed powder in the
mobile phase for analysis.

Thermal Degradation

e Procedure: Keep the solid drug powder in a hot air oven at a specified temperature (e.g.,
80°C) for a defined period.

o Sample Preparation for Analysis: Dissolve a known amount of the heated powder in the
mobile phase for analysis.

Analytical Methodologies
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A stability-indicating analytical method is crucial for separating and quantifying Sofosbuvir from
its degradation products. A common approach involves:

o Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
e Column: C18 column (e.g., 250 mm x 4.6 mm, 5 pum).

» Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in
water) and an organic solvent (e.g., acetonitrile or methanol).

o Detection: UV detection at a wavelength of approximately 260 nm.

e Mass Spectrometry (MS): LC-MS/MS is employed for the identification and structural
elucidation of the degradation products.

Forced Degradation
of Sofosbuvir

General Analytical Workflow for Forced Degradation Studies.

Sample Preparation
(Neutralization, Dilution)

:

RP-HPLC Analysis
(Separation of Degradants)

N

UV Detection (260 nm) LC-MS/MS Analysis
(Quantification) (Identification & Structural Elucidation)

Data Analysis and
Pathway Elucidation
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General Analytical Workflow for Forced Degradation Studies.

Conclusion

The degradation of Sofosbuvir is primarily driven by hydrolysis and oxidation. Sofosbuvir
impurity M is strongly indicated to be a product of oxidative degradation. A thorough
understanding of these degradation pathways is essential for the development of stable
formulations and for establishing appropriate storage and handling conditions for Sofosbuvir
drug substance and product. The implementation of robust, stability-indicating analytical
methods is paramount for monitoring and controlling impurities, thereby ensuring the quality
and safety of this vital antiviral medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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